Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt
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Overview
Description
Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) It is known for its role in regulating the release of gonadotropins, which are crucial for reproductive functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can involve the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives with different side chains.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with substituted amino acids .
Scientific Research Applications
Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its effects on cellular signaling pathways.
Medicine: Applied in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt exerts its effects by binding to the LHRH receptors in the pituitary gland. This binding stimulates the release of gonadotropins, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a crucial role in regulating reproductive functions. The compound’s mechanism involves the activation of specific signaling pathways that lead to the secretion of these hormones .
Comparison with Similar Compounds
Similar Compounds
Triptorelin: Another LHRH analog with similar applications in hormone regulation.
Leuprorelin: Used in the treatment of hormone-dependent cancers.
Goserelin: Employed in the management of prostate and breast cancers.
Uniqueness
Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt is unique due to its specific amino acid sequence and modifications, which confer distinct binding properties and biological activities. Its ability to induce ovulation and synchronize reproductive cycles makes it particularly valuable in reproductive medicine .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H71N13O13/c1-5-55-52(78)43-11-8-18-66(43)53(79)42(26-68)65-48(74)37(19-28(2)3)60-45(71)29(4)58-47(73)38(20-30-12-14-33(69)15-13-30)61-51(77)41(25-67)64-49(75)39(21-31-23-56-35-10-7-6-9-34(31)35)62-50(76)40(22-32-24-54-27-57-32)63-46(72)36-16-17-44(70)59-36/h6-7,9-10,12-15,23-24,27-29,36-43,56,67-69H,5,8,11,16-22,25-26H2,1-4H3,(H,54,57)(H,55,78)(H,58,73)(H,59,70)(H,60,71)(H,61,77)(H,62,76)(H,63,72)(H,64,75)(H,65,74) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTZWNQPYNOUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H71N13O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319429-24-8 |
Source
|
Record name | (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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